molecular formula C8H16O2 B3053081 6-Hydroxy-6-methylheptan-2-one CAS No. 5077-57-6

6-Hydroxy-6-methylheptan-2-one

Cat. No.: B3053081
CAS No.: 5077-57-6
M. Wt: 144.21 g/mol
InChI Key: BDKJAPPUGXLAHC-UHFFFAOYSA-N
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Description

6-Hydroxy-6-methylheptan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group attached to the sixth carbon atom, making it a hydroxy ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-6-methylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of isovaleraldehyde and acetone in the presence of a basic substance. This reaction forms a condensate containing 4-hydroxy-6-methylheptan-2-one, which is then subjected to hydrogenation under dehydration conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 6-Methylheptan-2-one or 6-methylheptanoic acid.

    Reduction: 6-Hydroxy-6-methylheptan-2-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Hydroxy-6-methylheptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    6-Methylheptan-2-one: Lacks the hydroxyl group, making it less reactive in certain reactions.

    6-Hydroxy-6-methylheptan-2-ol: Has an additional hydroxyl group, making it more reactive in oxidation reactions.

Uniqueness: 6-Hydroxy-6-methylheptan-2-one is unique due to the presence of both a hydroxyl and a ketone group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

6-hydroxy-6-methylheptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(9)5-4-6-8(2,3)10/h10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKJAPPUGXLAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198805
Record name 6-Hydroxy-6-methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5077-57-6
Record name 6-Hydroxy-6-methyl-2-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5077-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-6-methyl-2-heptanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005077576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-6-methylheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-6-methylheptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-HYDROXY-6-METHYL-2-HEPTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ7EM846KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Taking an overall evaluation of the second and third reaction (which simulate a plant operating with recycle but without recycling the hydroxyketone), a 2,6,6-trimethyl-2-cyanomethyltetrahydropyran yield of 52.9 mol % is obtained with respect to the 2-methyl-heptan-2-ol-6-one introduced into the reaction. As the hydroxyketone conversion during each test is about 80%, it is foreseeable that the overall pyran nitrile yield would rise to around 66 mol % if the unconverted hydroxyketone was also recycled.
Quantity
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Reaction Step One
Name
2,6,6-trimethyl-2-cyanomethyltetrahydropyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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